

Technical Guide: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

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Compound of Interest

Compound Name: (1R,2S)-2-Amino-1,2-diphenylethanol

Cat. No.: B2956271

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a crucial building block and chiral auxiliary in asymmetric synthesis. Its stereochemically defined structure is of significant interest to researchers and professionals in drug development and fine chemical synthesis. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its analysis, and a representative synthetic workflow.

Core Compound Data

The fundamental physicochemical properties of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol are summarized in the table below for easy reference.

Property	Value
Molecular Weight	213.28 g/mol
Molecular Formula	C ₁₄ H ₁₅ NO
CAS Number	23190-16-1
Appearance	White to off-white crystalline powder
Melting Point	141-144 °C
Optical Rotation	[α] ²⁰ /D -6 to -8°, c = 0.6 in ethanol

Experimental Protocols

Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

A precise and accurate determination of the enantiomeric excess (ee) is paramount for the application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol in stereoselective synthesis. The following protocol outlines a typical method for its chiral separation using HPLC.

1. Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Chiral stationary phase (CSP) column: A polysaccharide-based column, such as one coated with a derivative of cellulose or amylose, is often effective. For example, a Daicel CHIRALCEL® OD-H column.
- HPLC-grade solvents: n-Hexane, isopropanol (IPA), diethylamine (DEA).
- Sample of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.
- Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions:

Parameter	Condition
Column	Daicel CHIRALCEL® OD-H (or equivalent)
Mobile Phase	n-Hexane:Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C (ambient)
Detection	UV at 220 nm
Injection Volume	10 µL

3. Sample Preparation:

- Prepare a stock solution of the (1R,2S)-(-)-2-Amino-1,2-diphenylethanol sample in the mobile phase at a concentration of approximately 1 mg/mL.
- Ensure the sample is fully dissolved. Sonication may be used if necessary.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample onto the column.
- Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
- Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers. The retention times will be specific to the column and exact conditions used.
- Integrate the peak areas of both enantiomers.

5. Data Analysis:

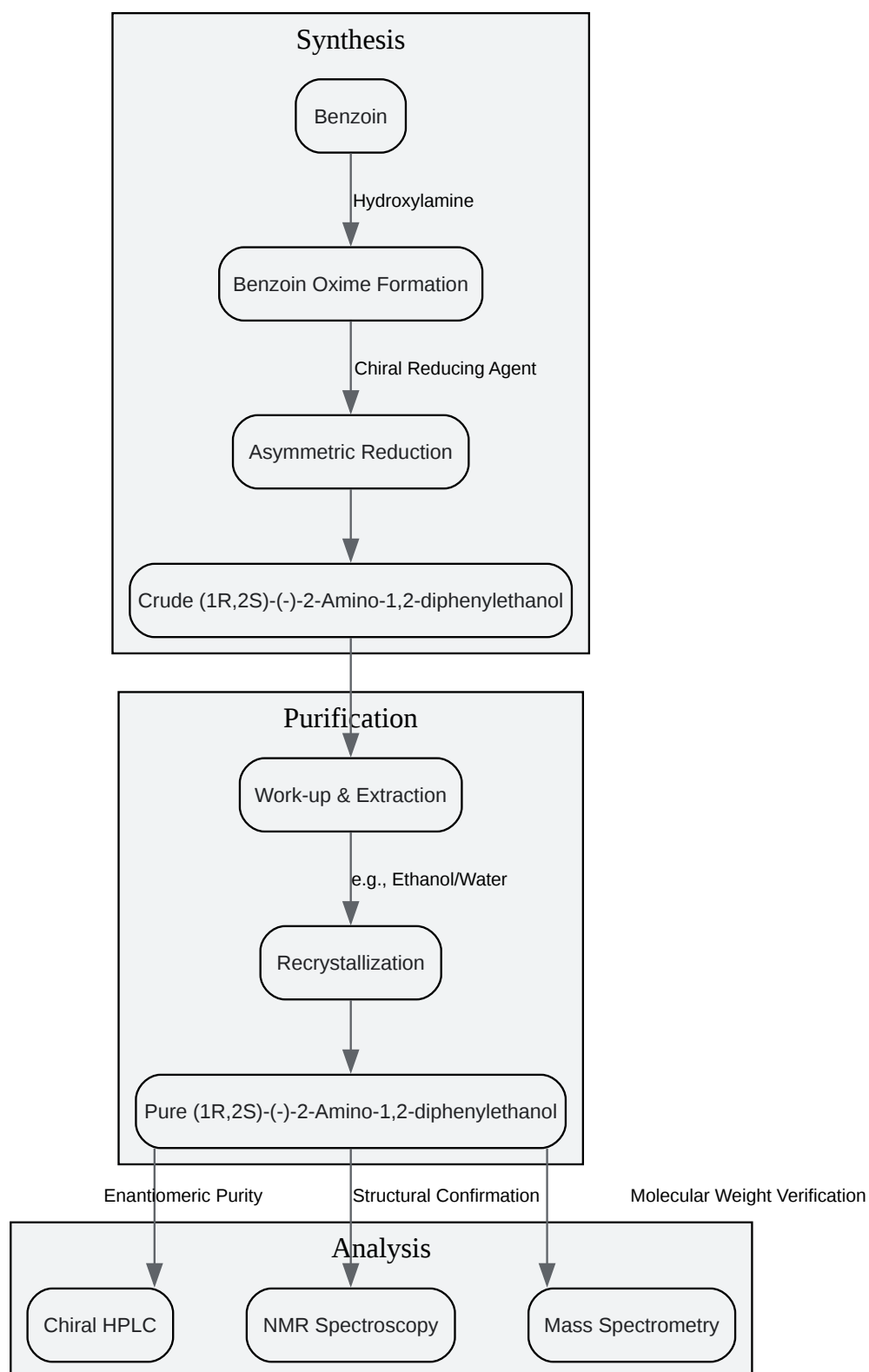
Calculate the enantiomeric excess (ee) using the following formula:

$$ee (\%) = [(Area_1 - Area_2) / (Area_1 + Area_2)] \times 100$$

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Synthetic Workflow

The synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of a precursor such as a benzoin-derived oxime. The following diagram illustrates a general workflow for its synthesis and subsequent purification.



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